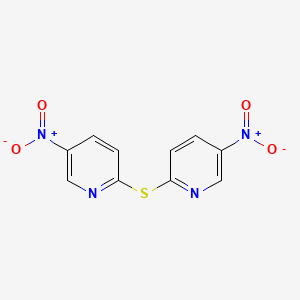

Bis(5-nitropyridin-2-YL)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-(5-nitropyridin-2-yl)sulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O4S/c15-13(16)7-1-3-9(11-5-7)19-10-4-2-8(6-12-10)14(17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXMVHNVTSLEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])SC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325436 | |

| Record name | BIS(5-NITROPYRIDIN-2-YL)SULFANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2127-11-9 | |

| Record name | 2127-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BIS(5-NITROPYRIDIN-2-YL)SULFANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Bis(5-nitropyridin-2-YL)sulfane" molecular weight and formula

An In-Depth Technical Guide to Bis(5-nitropyridin-2-YL)sulfane for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of Bis(5-nitropyridin-2-YL)sulfane, a heterocyclic organic compound of interest to researchers in synthetic chemistry and drug discovery. We will delve into its core chemical properties, propose a logical synthetic pathway, discuss its characterization, and explore its potential applications, grounded in an understanding of its functional group reactivity. This guide is designed to serve as a foundational resource for scientists and professionals, offering both established data and field-proven insights into the utility of this molecule.

Core Chemical Identity

Bis(5-nitropyridin-2-YL)sulfane, also known by its IUPAC name 5-nitro-2-[(5-nitropyridin-2-yl)sulfanyl]pyridine, is a symmetrical molecule featuring two 5-nitropyridine rings linked by a central sulfur atom (thioether or sulfane linkage).[1] This structure imparts specific electronic and chemical properties that are of significant interest in medicinal and materials chemistry.

The fundamental molecular details are summarized below:

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₆N₄O₄S | [1][2] |

| Molecular Weight | 278.25 g/mol | [1] |

| 278.24 g/mol | [2] | |

| CAS Number | 2127-11-9 | [1][2] |

| IUPAC Name | 5-nitro-2-[(5-nitro-2-pyridinyl)sulfanyl]pyridine | [1] |

| Synonyms | 2,2'-thiobis(5-nitropyridine), Bis[5-nitro-2-pyridyl]sulfide | [1] |

The presence of two nitro groups makes the pyridine rings highly electron-deficient. This electronic characteristic is a critical determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack and its potential as a scaffold in various chemical transformations.

Caption: 2D structure of Bis(5-nitropyridin-2-YL)sulfane.

Synthesis and Characterization

Proposed Synthetic Workflow

The most logical approach involves the reaction of two equivalents of an activated halopyridine with a sulfide source. 2-Chloro-5-nitropyridine is an ideal starting material because the chlorine atom at the 2-position is highly activated towards nucleophilic displacement by the strong electron-withdrawing effect of the nitro group at the 5-position.

Sources

Navigating the Chemistry and Application of Pyridine Sulfanes: A Technical Guide to Bis(5-nitropyridin-2-yl)sulfane and Its Disulfide Analogue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound name "Bis(5-nitropyridin-2-YL)sulfane" presents a point of ambiguity in chemical nomenclature, potentially referring to two distinct yet related structures: a sulfide and a disulfide. This guide provides a comprehensive technical overview of both compounds, clarifying their identities, synthesis, properties, and, most importantly, their applications in the realm of drug development and peptide chemistry. The disulfide, in particular, has emerged as a valuable tool for protein chemists and drug developers.

Deciphering the Nomenclature: Sulfide vs. Disulfide

The core of the ambiguity lies in the term "sulfane," which can denote a single sulfur atom or a chain. To ensure clarity for researchers, it is imperative to distinguish between these two molecules:

-

Bis(5-nitropyridin-2-yl)sulfane (the Sulfide): This compound features a single sulfur atom bridging two 5-nitropyridine rings.

-

Bis(5-nitropyridin-2-yl)disulfane (the Disulfide): This molecule contains a disulfide bond (-S-S-) linking the two 5-nitropyridine moieties. It is more commonly known in the scientific community as 2,2'-Dithiobis(5-nitropyridine) or by its acronym, DTNP .

This guide will address both compounds, with a greater focus on the disulfide (DTNP) due to its more extensive and impactful applications in biochemical research.

IUPAC Names and Synonyms

To avoid ambiguity, using the precise IUPAC name or the CAS number is always recommended.

For the Sulfide:

-

IUPAC Name: 5-nitro-2-[(5-nitro-2-pyridinyl)sulfanyl]pyridine

-

Common Synonyms: 2,2'-Thiobis(5-nitropyridine), Bis[5-nitro-2-pyridyl]sulfide

-

CAS Number: 2127-11-9

For the Disulfide (DTNP):

-

IUPAC Name: 5-nitro-2-[(5-nitro-2-pyridinyl)disulfanyl]pyridine[1]

-

Common Synonyms: 2,2'-Dithiobis(5-nitropyridine), DTNP, Bis(5-nitro-2-pyridyl) disulfide

-

CAS Number: 2127-10-8

Comparative Physicochemical Properties

A summary of the key properties of both the sulfide and the disulfide is presented below for easy comparison.

| Property | Bis(5-nitropyridin-2-yl)sulfane (Sulfide) | 2,2'-Dithiobis(5-nitropyridine) (Disulfide/DTNP) |

| Molecular Formula | C₁₀H₆N₄O₄S | C₁₀H₆N₄O₄S₂ |

| Molecular Weight | 278.25 g/mol | 310.31 g/mol |

| Appearance | - | Light yellow to orange crystalline solid |

| Melting Point | - | 155-158 °C |

| Purity (typical) | - | >98% (HPLC) |

| Solubility | - | Soluble in organic solvents |

Synthesis of Bis(5-nitropyridin-2-yl)sulfane and its Disulfide Analogue

The synthesis of these compounds typically starts from 2-chloro-5-nitropyridine, which itself is an important intermediate.

Synthesis of the Precursor: 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine can be synthesized from 2-aminopyridine through a multi-step process involving nitration, diazotization, and chlorination. However, this method can produce byproducts and requires careful temperature control. A common laboratory and industrial synthesis involves the chlorination of 2-hydroxy-5-nitropyridine.

Protocol for Chlorination of 2-Hydroxy-5-nitropyridine:

-

In a flask equipped for reflux, combine 2-hydroxy-5-nitropyridine (1 mole) with phosphorus oxychloride (excess).

-

Add phosphorus pentachloride (1.2 moles) to the mixture.

-

Heat the reaction mixture to 100-105°C and maintain for 5 hours.

-

After cooling, carefully pour the mixture onto crushed ice.

-

Neutralize with a sodium hydroxide solution to a pH of 8-9.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-chloro-5-nitropyridine.

Synthesis of 2,2'-Thiobis(5-nitropyridine) (Sulfide)

The sulfide can be prepared by the reaction of 2-chloro-5-nitropyridine with a sulfur source, such as sodium sulfide.

Illustrative Synthesis Pathway:

Caption: Workflow for cysteine deprotection using DTNP.

Deprotection of Selenocysteine-Containing Peptides

The utility of DTNP extends to the deprotection of selenocysteine residues, which are of growing interest in the study of redox biology and the development of novel therapeutics. The methodology is similar to that for cysteine deprotection.

Safety and Handling

Both bis(5-nitropyridin-2-yl)sulfane and its disulfide analogue are nitropyridine derivatives and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling these compounds.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.

-

Incompatibilities: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.

-

Toxicity: These compounds are considered hazardous. They can cause skin and serious eye irritation, and may cause respiratory irritation. [1]

Conclusion

The careful distinction between bis(5-nitropyridin-2-yl)sulfane and its disulfide analogue, 2,2'-dithiobis(5-nitropyridine) (DTNP), is crucial for researchers. While both are interesting chemical entities, DTNP has established itself as a valuable reagent in the field of peptide chemistry and drug development. Its ability to gently and effectively deprotect cysteine and selenocysteine residues under mild conditions makes it an important tool for the synthesis and manipulation of complex peptides and proteins. As research in this area continues to advance, the applications of DTNP are likely to expand further.

References

-

PubChem. (n.d.). 2,2'-Dithiobis(5-nitropyridine). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

- Schroll, A. L., et al. (2012). The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) for deprotection and diselenide formation in protected selenocysteine-containing peptides. Journal of Peptide Science, 18(1), 1-9.

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

Sources

An In-depth Technical Guide to the Potential Biological Activity of Bis(5-nitropyridin-2-YL)sulfane

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a "privileged" structural motif, consistently found in a significant percentage of FDA-approved drugs.[1][2][3] Its unique electronic properties, hydrogen bonding capability, and synthetic versatility make it a cornerstone of drug design.[2][4][5] When functionalized with specific pharmacophores, the pyridine nucleus can give rise to a vast array of biological activities. This guide focuses on a specific, yet under-explored molecule: Bis(5-nitropyridin-2-YL)sulfane .

This compound, characterized by two 5-nitropyridine rings linked by a central sulfur atom (a thioether or sulfane linkage), integrates three key structural motifs, each with a well-documented history of influencing biological activity:

-

The Pyridine Ring: A fundamental N-heterocycle in numerous pharmaceuticals, from proton pump inhibitors to kinase inhibitors.[2][3]

-

The Nitro Group: A versatile functional group known for its strong electron-withdrawing properties. In therapeutics, it is often a key component of antimicrobial agents and hypoxia-activated anticancer prodrugs, although it can also be a toxicophore.[6][7][8]

-

The Thioether Linkage: Organosulfur compounds are integral to many bioactive molecules and can participate in critical biological interactions, including covalent bonding with protein targets.[5]

The convergence of these three motifs in a single molecular architecture suggests a high probability of significant, multifaceted biological activity. This document will synthesize existing knowledge on these component parts to build a scientifically-grounded hypothesis for the potential therapeutic applications of Bis(5-nitropyridin-2-YL)sulfane, and provide detailed experimental frameworks for its validation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential before embarking on biological evaluation. The key computed properties for Bis(5-nitropyridin-2-YL)sulfane are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-nitro-2-[(5-nitro-2-pyridinyl)sulfanyl]pyridine | [9] |

| CAS Number | 2127-11-9 | [9] |

| Molecular Formula | C₁₀H₆N₄O₄S | [9] |

| Molecular Weight | 278.25 g/mol | [9] |

| XLogP3-AA | 2.2 | [9] |

| Hydrogen Bond Donors | 0 | [9] |

| Hydrogen Bond Acceptors | 7 | [9] |

Part 1: Predicted Biological Activity & Mechanistic Rationale

While direct experimental data for Bis(5-nitropyridin-2-YL)sulfane is scarce, we can construct a robust hypothesis of its potential bioactivity by examining its constituent parts.

Antimicrobial Potential

Hypothesis: Bis(5-nitropyridin-2-YL)sulfane is likely to possess significant antibacterial and antifungal activity.

Rationale: The presence of the 5-nitro group on the pyridine ring is a strong indicator of antimicrobial potential. Nitroaromatic compounds are a well-established class of antimicrobials; notable examples include metronidazole (an antibacterial and antiprotozoal) and nitrofurantoin (an antibiotic).[7][8] The mechanism of action for many of these drugs relies on the enzymatic reduction of the nitro group within the microbial cell.[7] This process, often carried out by nitroreductase enzymes, generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, which can damage cellular macromolecules like DNA, leading to cell death.[7]

Furthermore, pyridine derivatives themselves, even without the nitro group, are known to have antimicrobial properties.[4][10][11][12] The combination of the pyridine scaffold with the nitro functionality has been shown to yield compounds with potent activity against strains like S. aureus, B. subtilis, E. coli, and C. albicans.[1][10] The thioether linkage may also contribute, as various organosulfur compounds have demonstrated antimicrobial effects.[13]

Proposed Mechanism of Action: Bioreductive Activation

The primary proposed antimicrobial mechanism is the intracellular reduction of the nitro groups.

Caption: Proposed bioreductive activation pathway in microbial cells.

Anticancer & Cytotoxic Potential

Hypothesis: Bis(5-nitropyridin-2-YL)sulfane may exhibit cytotoxic activity against cancer cell lines, with potential for selective toxicity in hypoxic tumor environments.

Rationale: The rationale for anticancer activity is twofold:

-

General Cytotoxicity of Pyridine Derivatives: A vast body of literature demonstrates that pyridine-containing compounds can act as anticancer agents through various mechanisms, including kinase inhibition, tubulin polymerization inhibition, and topoisomerase inhibition.[3] Bipyridyl compounds, which share structural similarities, have also been reported to have cytotoxic effects on leukemia and other cancer cell lines.[14][15]

-

Hypoxia-Activated Prodrug Potential: Solid tumors often contain regions of low oxygen concentration (hypoxia). This environment is a key target for modern drug development. Nitroaromatic compounds can be selectively reduced by nitroreductases that are highly expressed in hypoxic cells. This targeted activation converts a relatively non-toxic prodrug into a potent cytotoxin specifically at the tumor site, sparing healthy, well-oxygenated tissues.[6] The presence of two nitro groups on Bis(5-nitropyridin-2-YL)sulfane makes it a prime candidate for this therapeutic strategy.

Enzyme Inhibition Potential

Hypothesis: The sulfane bridge in Bis(5-nitropyridin-2-YL)sulfane could act as a target for nucleophilic attack by cysteine residues in enzyme active sites, leading to irreversible inhibition.

Rationale: The analogous disulfide bond in compounds like 2,2'-dipyridyl disulfide is a well-known reagent used to react with and quantify free thiol groups (like those in cysteine).[16] While a thioether is generally less reactive than a disulfide, the electron-withdrawing effect of the two nitropyridine rings could activate the sulfur atom, making it more susceptible to nucleophilic attack.

Enzymes that rely on a catalytic cysteine residue in their active site (e.g., cysteine proteases like papain, caspases, or certain deubiquitinases) could be potential targets. Covalent inhibition of such enzymes is a proven therapeutic strategy. Additionally, nitropyridine derivatives have demonstrated inhibitory activity against enzymes like chymotrypsin and urease, suggesting the pyridine scaffold itself can contribute to binding within an active site.[17]

Part 2: Proposed Experimental Validation

To transform these hypotheses into empirical evidence, a structured, multi-tiered experimental approach is required. The following protocols are designed to be self-validating and provide a clear path for investigating the core potential of Bis(5-nitropyridin-2-YL)sulfane.

Workflow for Initial Biological Screening

Caption: A tiered workflow for the biological evaluation of the compound.

Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Bis(5-nitropyridin-2-YL)sulfane against a panel of pathogenic microbes.

Causality: This assay directly measures the compound's ability to inhibit microbial growth. A low MIC value is indicative of potent antimicrobial activity. The choice of a diverse panel (Gram-positive, Gram-negative, and a fungus) provides crucial information about the spectrum of activity.

Methodology:

-

Preparation:

-

Prepare a 10 mg/mL stock solution of Bis(5-nitropyridin-2-YL)sulfane in DMSO.

-

Culture representative microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to mid-log phase in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast).

-

Dilute the cultures to a standardized concentration of ~5 x 10⁵ CFU/mL.

-

-

Assay Plate Setup (96-well plate):

-

Add 100 µL of broth to wells in columns 1-12.

-

Add 100 µL of the compound stock solution (or an intermediate dilution) to the first well of each row and perform a 2-fold serial dilution across the plate to column 10. This creates a concentration gradient.

-

Column 11 will serve as the no-drug growth control (add 10 µL of DMSO).

-

Column 12 will serve as the sterile control (broth only).

-

-

Inoculation:

-

Add 10 µL of the standardized microbial suspension to each well in columns 1-11. The final volume in each well is ~110 µL.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or 48 hours for yeast.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring absorbance at 600 nm.

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To evaluate the cytotoxic effect of Bis(5-nitropyridin-2-YL)sulfane on human cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. A decrease in purple color formation is directly proportional to the number of non-viable cells, thus quantifying cytotoxicity.

Methodology:

-

Cell Seeding:

-

Seed human cancer cells (e.g., HeLa - cervical cancer, A549 - lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Bis(5-nitropyridin-2-YL)sulfane in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control, e.g., 0.1% DMSO).

-

-

Incubation:

-

Incubate the treated cells for 48 or 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[18]

-

Part 3: Toxicological Considerations

A critical aspect of evaluating any new bioactive compound is an early assessment of its potential toxicity. The nitroaromatic motif, while crucial for the hypothesized bioactivity, is also a well-known structural alert.[6] The reduction of nitro groups can lead to mutagenicity and genotoxicity in mammalian cells if not properly targeted.[6] The parent compound, 2,2'-dipyridyl, has also been reported to have cytotoxic and teratogenic effects in animal models.[15] Therefore, any research program investigating Bis(5-nitropyridin-2-YL)sulfane must include early-stage counter-screens, such as the Ames test for mutagenicity and cytotoxicity assays against non-cancerous cell lines (e.g., normal human fibroblasts), to establish a therapeutic window.

Conclusion and Future Directions

Bis(5-nitropyridin-2-YL)sulfane stands as a compelling, albeit uncharacterized, candidate for drug discovery. By synthesizing the known biological activities of its core components—the pyridine ring, the nitro group, and the thioether linkage—we have constructed a strong, data-driven rationale for its potential as a novel antimicrobial and/or a hypoxia-activated anticancer agent. The proposed experimental workflows provide a clear and logical path for validating these hypotheses. Future research should focus not only on confirming these activities but also on structure-activity relationship (SAR) studies. Modifying the position of the nitro group, replacing the sulfane bridge with a disulfide or sulfoxide, and adding other substituents to the pyridine rings could lead to derivatives with enhanced potency and improved safety profiles, ultimately paving the way for a new class of targeted therapeutics.

References

-

Reddy, S. T., et al. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. PubMed. Available at: [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

-

Patel, R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]

-

ACS Publications. (n.d.). Investigating the Cytotoxicity of Ru(II) Polypyridyl Complexes by Changing the Electronic Structure of Salicylaldehyde Ligands. Inorganic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2,2'-Dipyridyl disulfide. PubChem. Available at: [Link]

-

PubChem. (n.d.). Bis(5-nitropyridin-2-YL)sulfane. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Request PDF. Available at: [Link]

-

Garbutcheon-Singh, K. B., et al. (2010). Cytotoxicity of Cu(II) and Zn(II) 2,2'-bipyridyl complexes: dependence of IC50 on recovery time. PubMed. Available at: [Link]

-

ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. Available at: [Link]

-

NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Available at: [Link]

-

NIH. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. Available at: [Link]

-

ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. Available at: [Link]

-

Frontiers. (2025). Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives in combating MRSA biofilm formation and persistence. Frontiers. Available at: [Link]

-

Wünsch, B., et al. (2014). Synthesis, σ receptor affinity, and pharmacological evaluation of 5-phenylsulfanyl- and 5-benzyl-substituted tetrahydro-2-benzazepines. PubMed. Available at: [Link]

-

ACS Publications. (2023). Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations. Inorganic Chemistry. Available at: [Link]

-

Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

-

NIH. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. NIH. Available at: [Link]

-

MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

-

Yang, C. S., et al. (1997). Toxicity of dipyridyl compounds and related compounds. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Gliotoxin. Wikipedia. Available at: [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

-

ResearchGate. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. Available at: [Link]

-

Attaby, F. A., et al. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. PubMed. Available at: [Link]

-

ResearchGate. (1998). Synthesis and antibacterial properties of new dithienyl containing pyran, pyrano[2,3-b] pyridine, pyrano[2,3-d]pyrimidine and pyridine derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bis(5-nitropyridin-2-YL)sulfane | C10H6N4O4S | CID 350113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2,2'-Dipyridyl disulfide | C10H8N2S2 | CID 65093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxicity of Cu(II) and Zn(II) 2,2'-bipyridyl complexes: dependence of IC50 on recovery time - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Bis(5-nitropyridin-2-YL)sulfane

This guide provides a comprehensive technical overview of the available and inferred data on the solubility and stability of Bis(5-nitropyridin-2-YL)sulfane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with data from analogous structures to forecast the behavior of this compound.

Introduction: Unveiling Bis(5-nitropyridin-2-YL)sulfane

Bis(5-nitropyridin-2-YL)sulfane, with the Chemical Abstracts Service (CAS) number 2127-11-9, is a symmetrical molecule containing two 5-nitropyridine rings linked by a thioether bridge. Its structure suggests a complex interplay of functional groups that dictate its physicochemical properties. The electron-withdrawing nature of the nitro groups significantly influences the electron density of the pyridine rings, which in turn affects its reactivity, solubility, and stability.

Table 1: Chemical Identity of Bis(5-nitropyridin-2-YL)sulfane

| Identifier | Value |

| IUPAC Name | 2,2'-thiobis(5-nitropyridine) |

| CAS Number | 2127-11-9 |

| Molecular Formula | C₁₀H₆N₄O₄S |

| Molecular Weight | 278.24 g/mol |

| Canonical SMILES | C1=CC(=NC=C1[O-])SC2=NC=C(C=C2)[O-] |

digraph "Bis(5-nitropyridin-2-YL)sulfane Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; S [label="S"]; N2 [label="N"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; N3 [label="N"]; O1 [label="O"]; O2 [label="O"]; N4 [label="N"]; O3 [label="O"]; O4 [label="O"];

// Position nodes N1 [pos="0,1!"]; C1 [pos="-0.87,0.5!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="0,-1!"]; C4 [pos="0.87,-0.5!"]; C5 [pos="0.87,0.5!"]; S [pos="1.8,0!"]; C6 [pos="2.73,0.5!"]; N2 [pos="2.73,1.5!"]; C7 [pos="3.6,0!"]; C8 [pos="3.6,-1!"]; C9 [pos="2.73,-1.5!"]; C10 [pos="1.8,-1!"]; N3 [pos="-1.74,-1!"]; O1 [pos="-1.74,-1.8!"]; O2 [pos="-2.5,-0.5!"]; N4 [pos="4.47,-1.5!"]; O3 [pos="4.47,-2.3!"]; O4 [pos="5.2,-1!"];

// Define bonds N1 -- C1 [dir=none]; C1 -- C2 [dir=none]; C2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- N1 [dir=none]; C5 -- S [dir=none]; S -- C6 [dir=none]; C6 -- N2 [dir=none]; N2 -- C7 [dir=none]; C7 -- C8 [dir=none]; C8 -- C9 [dir=none]; C9 -- C10 [dir=none]; C10 -- C6 [dir=none]; C2 -- N3 [dir=none]; N3 -- O1 [style=dashed, dir=none]; N3 -- O2 [dir=none]; C8 -- N4 [dir=none]; N4 -- O3 [style=dashed, dir=none]; N4 -- O4 [dir=none];

// Add labels for nitro groups label_N3 [label="+", pos="-1.5,-0.8!"]; label_O1 [label="-", pos="-1.5,-2!"]; label_N4 [label="+", pos="4.7,-1.3!"]; label_O3 [label="-", pos="4.7,-2.5!"]; }

Caption: Molecular structure of Bis(5-nitropyridin-2-YL)sulfane.

Predicted Solubility Profile

The molecule possesses two polar nitro groups and two pyridine nitrogen atoms, which can act as hydrogen bond acceptors. Conversely, the aromatic rings and the thioether linkage contribute to its nonpolar character. This duality suggests that the solubility will be highly dependent on the solvent's polarity.

Table 2: Predicted Solubility of Bis(5-nitropyridin-2-YL)sulfane in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers (pH 7.4) | Very Low | The large nonpolar surface area of the two aromatic rings is expected to dominate, leading to poor aqueous solubility. Data for the related compound 2,2'-dipyridyl disulfide shows a low solubility of 25.5 µg/mL at pH 7.4.[1] The addition of two highly polar nitro groups may slightly increase solubility compared to the parent disulfide, but it is expected to remain low. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate both the polar nitro groups and the aromatic rings. 2,2'-Dipyridyl disulfide is known to be soluble in acetone. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | These solvents can hydrogen bond with the nitro groups and pyridine nitrogens, but the large nonpolar backbone may limit extensive solvation. 2,2'-dipyridyl disulfide is soluble in methanol and ethanol. |

| Nonpolar | Hexane, Toluene | Very Low | The polar nitro groups will significantly hinder solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents are effective at dissolving a wide range of organic compounds and are likely to be good solvents for this molecule. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is recommended.

Caption: Isothermal shake-flask method for solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of Bis(5-nitropyridin-2-YL)sulfane to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid phase from the liquid phase by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation.

-

Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Predicted Stability Profile

The stability of Bis(5-nitropyridin-2-YL)sulfane is governed by the chemical lability of its constituent functional groups: the nitropyridine rings and the thioether linkage. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[2][3][4][5]

Hydrolytic Stability

The thioether bond is generally stable to hydrolysis under neutral conditions. However, the presence of electron-withdrawing nitro groups on the pyridine rings could potentially activate the rings towards nucleophilic attack by water, especially under basic conditions.

Oxidative Stability

Thioethers are susceptible to oxidation, which can convert the sulfide to a sulfoxide and then to a sulfone.[6][7] This is a common degradation pathway for many pharmaceutical compounds containing a thioether moiety.[8] The use of oxidizing agents such as hydrogen peroxide in forced degradation studies would be crucial to assess this liability.

Photostability

Nitroaromatic compounds are known to be photosensitive.[2] Exposure to light, particularly UV radiation, can lead to complex degradation pathways, including reduction of the nitro group or cleavage of the C-S bond. Photostability testing according to ICH guidelines is therefore highly recommended.

Caption: A typical workflow for forced degradation studies.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is necessary to understand the stability of Bis(5-nitropyridin-2-YL)sulfane.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Assess peak purity of the parent compound and calculate the mass balance to account for all degradation products.

Conclusion and Future Directions

While specific experimental data for Bis(5-nitropyridin-2-YL)sulfane is scarce, a scientifically sound prediction of its solubility and stability can be made based on its chemical structure and data from analogous compounds. It is anticipated to have low aqueous solubility and moderate solubility in polar aprotic and chlorinated organic solvents. The primary stability concerns are likely to be oxidation of the thioether linkage and photodegradation of the nitroaromatic system.

The experimental protocols outlined in this guide provide a robust framework for the systematic determination of these crucial physicochemical parameters. Such data is indispensable for the successful development of this compound in pharmaceutical and other scientific applications.

References

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

2,2'-Dipyridyl disulfide. (n.d.). PubChem. Retrieved from [Link]

-

2-Mercaptopyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

Thienopyridines: Synthesis, Properties, and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Thioethers: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved from [Link]

-

Synthetic developments on the preparation of thioethers via photocatalysis. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

2,2'-Dipyridyldisulfide. (n.d.). Wikipedia. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

-

Forced Degradation Testing in Pharma. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Other drugs containing thioethers. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (n.d.). Ashdin Publishing. Retrieved from [Link]

-

ICSC 0093 - 2,2'-DIPYRIDYL. (n.d.). INCHEM. Retrieved from [Link]

Sources

- 1. 2,2'-Dipyridyl disulfide | C10H8N2S2 | CID 65093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. biopharminternational.com [biopharminternational.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Modification with 2,2'-Dithiobis(5-nitropyridine)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Clarifying the Reagent: "Bis(5-nitropyridin-2-YL)sulfane" vs. 2,2'-Dithiobis(5-nitropyridine) (DTNP)

Initial inquiries for "Bis(5-nitropyridin-2-YL)sulfane" in the context of protein modification often lead to a more commonly employed and commercially available reagent: 2,2'-Dithiobis(5-nitropyridine) , also known as DTNP . While "Bis(5-nitropyridin-2-YL)sulfane" (CAS 2127-11-9) is a distinct chemical entity with a single sulfur atom linking the two nitropyridine rings, it is DTNP (CAS 2127-10-8), featuring a disulfide (-S-S-) bond, that is widely utilized for the specific modification of thiol groups in proteins. The reactivity of DTNP is centered on a thiol-disulfide exchange mechanism, a cornerstone of protein chemistry for decades. This guide will, therefore, focus exclusively on the principles and applications of DTNP for protein modification, as it aligns with the established experimental goals of researchers in this field.

I. Introduction: The Strategic Modification of Cysteine Residues with DTNP

The selective modification of amino acid side chains is a pivotal technique in protein science, enabling the attachment of probes, the formation of protein conjugates, and the investigation of protein structure and function. Cysteine, with its nucleophilic thiol (-SH) group, offers a prime target for such modifications due to its relatively low abundance and unique reactivity.[1][2]

2,2'-Dithiobis(5-nitropyridine) (DTNP) is a symmetrical disulfide reagent that reacts specifically with free sulfhydryl groups to form a mixed disulfide bond.[3] This reaction is accompanied by the release of one mole of 5-nitro-2-thiopyridone (NTP) per mole of cysteine reacted. NTP is a chromogenic species with a distinct absorbance maximum, providing a convenient real-time spectroscopic handle to monitor the progress of the modification.[4]

The utility of DTNP in protein modification is multifaceted:

-

Activation of Cysteine Residues: The resulting 5-nitro-2-pyridyl disulfide is itself activated and can be readily displaced by other thiol-containing molecules, making it a valuable intermediate for subsequent conjugation reactions.[1]

-

Reversible Modification: The newly formed disulfide bond can be easily cleaved by common reducing agents, allowing for the regeneration of the original free thiol on the protein. This reversibility is a significant advantage over other thiol-modifying reagents that form permanent thioether bonds.[5]

-

Quantification of Accessible Thiols: By measuring the amount of released NTP, one can accurately quantify the number of accessible cysteine residues in a protein under specific conditions.[4]

-

Deprotection of Cysteine in Peptide Synthesis: DTNP is also employed as a gentle reagent for the deprotection of various S-protecting groups on cysteine residues during solid-phase peptide synthesis.[2][3]

This application note provides a comprehensive guide to the use of DTNP for the modification of proteins, including detailed protocols for the modification reaction, quantification of the extent of modification, removal of excess reagents, and the subsequent cleavage of the introduced disulfide moiety.

II. The Chemistry of Modification: Thiol-Disulfide Exchange

The core of DTNP's utility lies in the thiol-disulfide exchange reaction. The disulfide bond in DTNP is susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine residue. The electron-withdrawing nitro groups on the pyridine rings make the disulfide bond in DTNP more electrophilic and thus more reactive towards thiols.

The reaction proceeds as follows:

-

A deprotonated cysteine thiol (thiolate) on the protein attacks one of the sulfur atoms of the DTNP disulfide bond.

-

This leads to the formation of a mixed disulfide between the protein and the 5-nitro-2-pyridyl group.

-

The other half of the DTNP molecule is released as 5-nitro-2-thiopyridone (NTP), which exists in tautomeric equilibrium with 5-nitro-2-mercaptopyridine.

The release of the yellow-colored NTP allows for the spectrophotometric monitoring of the reaction.

Caption: Reaction scheme of protein cysteine modification with DTNP.

III. Experimental Protocols

A. Materials and Reagents

-

Protein of Interest: Dissolved in a suitable non-thiol-containing buffer (e.g., PBS, HEPES, MOPS) at a known concentration.

-

2,2'-Dithiobis(5-nitropyridine) (DTNP): High purity (≥98%).

-

Reaction Buffer: A buffer system with a pH between 7.0 and 8.5 is generally recommended. Avoid buffers containing primary amines (e.g., Tris) if any subsequent amine-reactive chemistry is planned. The buffer should be degassed to minimize oxidation of free thiols.

-

DTNP Stock Solution: Prepare a 10-20 mM stock solution of DTNP in a water-miscible organic solvent such as DMSO or DMF. This solution should be stored at -20°C, protected from light.

-

Reducing Agent (for cleavage): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Purification System: Dialysis tubing (with appropriate molecular weight cut-off), size-exclusion chromatography (SEC) column, or other suitable protein purification equipment.

-

UV-Vis Spectrophotometer and Cuvettes.

B. Protocol 1: Modification of Protein Cysteine Residues with DTNP

This protocol outlines the general procedure for modifying accessible cysteine residues on a protein with DTNP.

-

Protein Preparation:

-

Dissolve the protein to a final concentration of 1-10 mg/mL in the chosen reaction buffer. If the protein has existing disulfide bonds that are not to be modified, ensure they remain oxidized. If all cysteines are to be modified, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent prior to reaction with DTNP.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the protein solution.

-

Add the DTNP stock solution to the protein solution to achieve a 5- to 20-fold molar excess of DTNP over the total number of cysteine residues to be modified. The optimal ratio should be determined empirically. Gently mix by pipetting or brief vortexing.

-

Note: The final concentration of the organic solvent from the DTNP stock should ideally be below 5% (v/v) to avoid protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature (20-25°C) for 1 to 2 hours. For sensitive proteins, the incubation can be performed at 4°C, which may require a longer reaction time. The reaction progress can be monitored spectrophotometrically (see Protocol 2).

-

-

Quenching the Reaction (Optional):

-

The reaction can be stopped by the addition of a low molecular weight thiol, such as β-mercaptoethanol or L-cysteine, to consume the excess DTNP. However, the most common next step is the removal of excess reagents.

-

-

Purification of the Modified Protein:

-

Remove excess DTNP and the NTP byproduct by dialysis against the reaction buffer or a suitable storage buffer. Perform at least three buffer changes of at least 100-fold the sample volume each.

-

Alternatively, use a desalting or size-exclusion chromatography column to separate the modified protein from the low molecular weight contaminants.

-

C. Protocol 2: Quantification of Cysteine Modification

This protocol describes how to quantify the extent of protein modification by measuring the absorbance of the released NTP byproduct.

-

Determine the Molar Extinction Coefficient of NTP:

-

The molar extinction coefficient of 5-nitro-2-thiopyridone (NTP) at its absorbance maximum of 386 nm is approximately 14,150 M⁻¹cm⁻¹. It is advisable to confirm this value under your specific buffer conditions.

-

-

Spectrophotometric Measurement:

-

Set a UV-Vis spectrophotometer to measure absorbance at 386 nm.

-

Blank the instrument with the reaction buffer containing the same concentration of DTNP as in the reaction mixture (without the protein).

-

Measure the absorbance of the reaction mixture at various time points or at the end of the reaction.

-

-

Calculation of Modified Cysteines:

-

Use the Beer-Lambert law to calculate the concentration of released NTP: A = εbc Where:

-

A = Absorbance at 386 nm

-

ε = Molar extinction coefficient of NTP (14,150 M⁻¹cm⁻¹)

-

b = Path length of the cuvette (usually 1 cm)

-

c = Concentration of NTP (in M)

-

-

The concentration of modified cysteine residues is equal to the concentration of the released NTP.

-

The degree of modification can be expressed as the molar ratio of modified cysteines to the total protein concentration.

-

| Parameter | Value |

| Analyte | 5-nitro-2-thiopyridone (NTP) |

| Wavelength (λmax) | 386 nm |

| Molar Extinction Coefficient (ε) | ~14,150 M⁻¹cm⁻¹ |

D. Protocol 3: Reversal of Modification - Cleavage of the 5-nitro-2-pyridyl Disulfide

This protocol is for the optional step of removing the 5-nitro-2-pyridyl group to regenerate the free cysteine thiol.

-

Prepare the Modified Protein:

-

The purified, DTNP-modified protein should be in a suitable buffer.

-

-

Addition of Reducing Agent:

-

Add a fresh solution of a reducing agent such as Dithiothreitol (DTT) to the modified protein solution. A final concentration of 10-50 mM DTT is typically sufficient.[6]

-

Tris(2-carboxyethyl)phosphine (TCEP) can also be used as it is a more potent and stable reducing agent. A final concentration of 5-20 mM TCEP is generally effective.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours. For complete reduction, the incubation can be extended or performed at 37°C.[7]

-

-

Removal of Reducing Agent and Byproducts:

-

The reducing agent and the cleaved 5-nitro-2-thiopyridone must be removed, typically by dialysis or size-exclusion chromatography, to yield the protein with its cysteine residues in the reduced state.

-

Caption: Experimental workflow for protein modification with DTNP.

IV. Troubleshooting and Expert Insights

-

Low Modification Efficiency:

-

Inaccessible Cysteines: The thiol groups may be buried within the protein's tertiary structure. Consider performing the reaction under partially denaturing conditions (e.g., with low concentrations of guanidinium chloride or urea), but be mindful of the potential for irreversible protein unfolding.

-

Incorrect pH: The thiol-disulfide exchange is pH-dependent, as it requires the more nucleophilic thiolate anion. Ensure the reaction buffer pH is above 7.

-

Oxidized Cysteines: The cysteine residues may be oxidized to disulfides or other species. Pre-treat the protein with a reducing agent and subsequently remove it before adding DTNP.

-

-

Protein Precipitation:

-

Solvent Concentration: The organic solvent used to dissolve DTNP may cause protein precipitation. Keep the final solvent concentration as low as possible.

-

Protein Instability: The modification of certain cysteine residues might destabilize the protein. Perform the reaction at a lower temperature (4°C) or for a shorter duration. Consider using protein stabilizers in the reaction buffer.

-

-

High Background in Spectrophotometric Readings:

-

DTNP Instability: DTNP solutions can degrade over time, especially when exposed to light. Use freshly prepared stock solutions.

-

Reaction with Buffer Components: Ensure that no components of your buffer system contain free thiols.

-

V. Conclusion

2,2'-Dithiobis(5-nitropyridine) is a robust and versatile reagent for the selective and reversible modification of cysteine residues in proteins. Its reactivity allows for the introduction of a stable yet cleavable disulfide linkage, and the chromogenic nature of its byproduct provides a straightforward method for quantifying the extent of modification. By following the detailed protocols and considering the expert insights provided in this guide, researchers and drug development professionals can effectively employ DTNP to advance their studies of protein structure, function, and conjugation.

VI. References

-

Schroll, A. L., Hondal, R. J., & Flemer, S., Jr. (2012). 2,2'-Dithiobis(5-nitropyridine) (DTNP) as an effective and gentle deprotectant for common cysteine protecting groups. Journal of Peptide Science, 18(1), 1–9. [Link][1][2][3][5]

-

Harris, K. M., Flemer, S., Jr, & Hondal, R. J. (2007). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Science, 13(2), 81–93. [Link]

-

Scigelova, M., et al. (2001). A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. European Journal of Mass Spectrometry, 7(1), 29-34. [Link][7]

-

Hawkins, C. L., & Davies, M. J. (2001). Quantification of protein modification by oxidants. Methods in Molecular Biology, 186, 197-210. [Link][4]

-

Schroll, A. L., et al. (2012). The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) for deprotection and diselenide formation in protected selenocysteine-containing peptides. Journal of Peptide Science, 18(3), 169-176. [Link][3]

-

ResearchGate. (2015). How can I cleavage the disulfide bond and create two SH groups?. Retrieved from [Link][6]

Sources

- 1. 2,2′-Dithiobis(5-nitropyridine) (DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2'-Dithiobis(5-nitropyridine) (DTNP) as an effective and gentle deprotectant for common cysteine protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. sfrbm.org [sfrbm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Cellular Thiol Labeling using Bis(5-nitropyridin-2-YL)sulfane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Cellular Thiolome with Bis(5-nitropyridin-2-YL)sulfane

The dynamic landscape of cellular biochemistry is intricately regulated by the state of protein and non-protein thiols. These sulfhydryl groups (-SH), primarily found in cysteine residues and glutathione (GSH), are central to maintaining cellular redox homeostasis, enzymatic catalysis, and signal transduction.[1][2] Perturbations in the cellular thiolome are implicated in a spectrum of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[1] Consequently, the development of robust chemical tools to specifically label and analyze cellular thiols is of paramount importance in fundamental biology and drug discovery.

Bis(5-nitropyridin-2-YL)sulfane emerges as a potent and selective reagent for the covalent modification of thiol groups within the complex milieu of a living cell. This guide provides a comprehensive overview of the underlying chemistry, detailed protocols for its application, and strategies for the validation of labeling, empowering researchers to harness the full potential of this valuable chemical probe.

Chemical Properties and Reaction Mechanism

Bis(5-nitropyridin-2-YL)sulfane is a symmetrical molecule featuring two nitropyridine rings linked by a sulfur atom. Its reactivity towards thiols is predicated on the principle of thiol-disulfide exchange.[3] The sulfane sulfur is electrophilic and susceptible to nucleophilic attack by the thiolate anion (R-S⁻).

The reaction proceeds via a thiol-disulfide exchange mechanism, where an accessible thiol group on a protein or small molecule attacks the sulfane bridge of Bis(5-nitropyridin-2-YL)sulfane. This results in the formation of a mixed disulfide bond between the target thiol and a 5-nitropyridine-2-thiol moiety, with the concomitant release of a second molecule of 5-nitropyridine-2-thiol.

Caption: Reaction of Bis(5-nitropyridin-2-YL)sulfane with a cellular thiol.

Key Advantages of Bis(5-nitropyridin-2-YL)sulfane for Cellular Labeling

-

High Thiol Specificity: The thiol-disulfide exchange reaction is highly specific for sulfhydryl groups under physiological conditions, minimizing off-target labeling of other nucleophilic residues such as amines and hydroxyls.[4][5]

-

Biocompatible Reaction Conditions: The labeling can be performed in aqueous buffers at neutral pH, ensuring cell viability and preserving the native protein structure and function.

-

Versatility in Downstream Analysis: The nitropyridine tag can be utilized for various downstream applications, including protein enrichment, mass spectrometry-based identification of labeled sites, and potentially colorimetric or fluorescent detection.

Experimental Protocols

I. Preparation of Reagents

Stock Solution of Bis(5-nitropyridin-2-YL)sulfane:

| Parameter | Recommendation |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Concentration | 10 mM |

| Storage | -20°C, protected from light and moisture |

Note: It is crucial to prepare fresh dilutions of the labeling reagent in an appropriate cell culture medium or buffer immediately before use.

II. Live Cell Labeling Protocol

This protocol provides a general framework for the labeling of thiols in adherent mammalian cells. Optimization of reagent concentration and incubation time is recommended for each specific cell type and experimental goal.

Caption: Workflow for labeling thiol groups in live cells.

Step-by-Step Procedure:

-

Cell Culture: Seed and culture cells in the appropriate vessel (e.g., 6-well plate, 10 cm dish) to achieve the desired confluency (typically 70-90%).

-

Preparation of Labeling Solution: Prepare a fresh solution of Bis(5-nitropyridin-2-YL)sulfane in pre-warmed, serum-free cell culture medium. A final concentration in the range of 10-100 µM is a good starting point for optimization.

-

Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

-

Labeling: Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

Removal of Excess Reagent: Aspirate the labeling solution and wash the cells three times with PBS to remove any unreacted reagent.

-

Cell Lysis: Proceed immediately with cell lysis using a buffer compatible with your downstream application (e.g., RIPA buffer for western blotting, urea-based buffer for mass spectrometry). It is advisable to include a thiol-alkylating agent, such as N-ethylmaleimide (NEM) at 50 mM, in the lysis buffer to cap any remaining free thiols and prevent disulfide bond rearrangement.[6]

III. Control Experiments: Ensuring Self-Validation

To ensure the specificity of the labeling, it is imperative to perform appropriate control experiments:

-

Negative Control (Thiol Blocking): Pre-incubate the cells with a thiol-blocking agent, such as 1 mM N-ethylmaleimide (NEM) for 30 minutes, prior to the addition of Bis(5-nitropyridin-2-YL)sulfane.[6] This should result in a significant reduction in the labeling signal, confirming that the reagent is indeed reacting with cellular thiols.

-

Vehicle Control: Treat a parallel set of cells with the vehicle (e.g., DMSO) at the same final concentration used for the labeling reagent to account for any effects of the solvent on the cells.

Downstream Applications and Validation

I. Visualization of Labeled Proteins by SDS-PAGE

While Bis(5-nitropyridin-2-YL)sulfane itself is not fluorescent, the modification can be detected by other means. For instance, if a fluorescently tagged secondary probe that recognizes the nitropyridine moiety were available, it could be used for in-gel fluorescence scanning. Alternatively, the increase in molecular weight upon labeling may be detectable for smaller proteins.

II. Identification of Labeled Proteins and Sites by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the specific proteins and cysteine residues labeled by Bis(5-nitropyridin-2-YL)sulfane.

Caption: Mass spectrometry workflow for identifying labeled proteins.

General Protocol for Proteomic Analysis:

-

Protein Digestion: The labeled cell lysate is subjected to standard proteolytic digestion, typically with trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

-

Database Searching: The acquired MS/MS spectra are searched against a protein database using a search engine (e.g., Mascot, Sequest) with the mass of the 5-nitropyridine-2-thiol moiety (C₅H₃N₂O₂S) specified as a variable modification on cysteine residues.

-

Validation: The identification of labeled peptides should be validated by manual inspection of the MS/MS spectra to confirm the presence of fragment ions corresponding to the modified peptide.[9]

Causality Behind Experimental Choices

-

Serum-Free Medium During Labeling: Serum contains a high concentration of proteins with reactive thiol groups, which would compete with cellular targets for the labeling reagent, thereby reducing the efficiency of intracellular labeling.

-

Inclusion of NEM in Lysis Buffer: The intracellular environment is highly reducing. Upon cell lysis, this reducing environment is disrupted, which can lead to artificial disulfide bond formation and exchange. NEM rapidly and irreversibly alkylates free thiols, preventing these artifacts and preserving the in vivo labeling pattern.[6]

-

pH for Labeling: A pH range of 7.0-7.5 is optimal for thiol labeling as it represents a compromise between maintaining physiological conditions and ensuring a sufficient population of the more reactive thiolate anion.[4]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Reagent concentration too low; Incubation time too short; Reagent degradation. | Optimize reagent concentration and incubation time; Use a fresh stock solution of the labeling reagent. |

| High Background Labeling | Inefficient removal of excess reagent. | Increase the number and duration of washing steps after labeling. |

| Cell Death/Toxicity | Reagent concentration too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the labeling reagent. Some nitropyridine compounds can exhibit cytotoxicity.[10] |

Conclusion

Bis(5-nitropyridin-2-YL)sulfane is a valuable tool for the selective labeling of cellular thiols. The protocols and considerations outlined in this guide provide a robust starting point for researchers seeking to explore the role of the cellular thiolome in health and disease. As with any chemical probe, careful optimization and the use of appropriate controls are essential for generating reliable and reproducible data.

References

-

Alqahtani, Y., Wang, S., Huang, Y., Najmi, A., & Guan, X. (2019). Design, Synthesis, and Characterization of Bis(7-(N-(2-morpholinoethyl)sulfamoyl)benzo[c][1][3][6]oxadiazol-5-yl)sulfane for Nonprotein Thiol Imaging in Lysosomes in Live Cells. Analytical Chemistry, 91(23), 15300–15307. [Link]

-

Blecha, J. E., & Van der Donk, W. A. (2014). Thiol-disulphide independent in-cell trapping for the identification of peroxiredoxin 2 interactors. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1640), 20130441. [Link]

-

PubChem. (n.d.). Bis(5-nitropyridin-2-YL)sulfane. [Link]

-

Guan, X. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3535. [Link]

-

Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]

-

Zhang, J., & Li, X. (2021). Fluorescent Probes for Imaging Protein Disulfides in Live Organisms. ACS Sensors, 6(4), 1434–1443. [Link]

-

Sadler, P. J., & Li, H. (2018). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 23(11), 2824. [Link]

-

Alqahtani, Y., Wang, S., Najmi, A., Huang, Y., & Guan, X. (2019). Thiol-specific fluorogenic agent for live cell non-protein thiol imaging in lysosomes. Analytical and Bioanalytical Chemistry, 411(25), 6463–6473. [Link]

-

Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology, 586, 101–123. [Link]

-

Hsieh, J.-H., Sedykh, A., Mutlu, E., Germolec, D., Auerbach, S. S., & Rider, C. V. (2020). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Computational Toxicology, 15, 100127. [Link]

-

Guan, X. (2021). Fluorescent Probes for Live Cell Thiol Detection. Semantic Scholar. [Link]

-

Bantscheff, M., Schirle, M., Sweetman, G., Rick, J., & Kuster, B. (2007). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. Analytical and Bioanalytical Chemistry, 389(4), 1067–1081. [Link]

-

PubChem. (n.d.). 5-Nitropyridine-2-thiol. [Link]

Sources

- 1. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Design, Synthesis, and Characterization of Bis(7-(N-(2-morpholinoethyl)sulfamoyl)benzo[ c][1,2,5]oxadiazol-5-yl)sulfane for Nonprotein Thiol Imaging in Lysosomes in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiol-disulphide independent in-cell trapping for the identification of peroxiredoxin 2 interactors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to the Analytical Detection of Bis(5-nitropyridin-2-YL)sulfane

Introduction

Bis(5-nitropyridin-2-YL)sulfane is a molecule of significant interest in contemporary drug discovery and development, belonging to a class of compounds with potential therapeutic applications. Its unique structure, featuring two nitropyridine rings linked by a sulfane bridge, necessitates robust and validated analytical methodologies for its detection, quantification, and characterization. This guide provides a detailed overview of various analytical techniques that can be effectively employed for the analysis of Bis(5-nitropyridin-2-YL)sulfane in diverse sample matrices. The protocols and insights presented herein are tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

The analytical strategy for a molecule like Bis(5-nitropyridin-2-YL)sulfane is dictated by its key chemical features: the presence of two nitro functional groups, two pyridine rings, and a central sulfane linkage. These moieties impart distinct physicochemical properties that can be exploited for selective and sensitive detection. This document will explore chromatographic, spectroscopic, and electrochemical approaches, providing both theoretical grounding and practical, step-by-step protocols.

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of Bis(5-nitropyridin-2-YL)sulfane from complex mixtures, such as reaction intermediates, final product matrices, or biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like Bis(5-nitropyridin-2-YL)sulfane. The choice between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) depends on the polarity of the analyte and the sample matrix.[1]

Causality Behind Method Selection:

-

RP-HPLC: This is the default starting point for many analyses. It separates molecules based on their hydrophobicity. Given the aromatic nature of the pyridine rings, Bis(5-nitropyridin-2-YL)sulfane is expected to have sufficient hydrophobicity to be retained on a nonpolar stationary phase (like C18).[1]

-

HILIC: If the compound proves to be too polar for adequate retention in RP-HPLC, HILIC is an excellent alternative. It utilizes a polar stationary phase and a mobile phase with a high organic content, which is particularly advantageous for enhancing sensitivity in mass spectrometry detection.[1]

Table 1: Comparison of RP-HPLC and HILIC for Bis(5-nitropyridin-2-YL)sulfane Analysis

| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., bare silica, amide) |

| Mobile Phase | Polar (High % aqueous) | Nonpolar (High % organic, typically acetonitrile) |

| Elution Order | Most polar compounds elute first | Least polar compounds elute first |

| Primary Interaction | Hydrophobic interactions | Partitioning into a water-enriched layer on the stationary phase |

| MS Compatibility | Good, but high aqueous content can reduce ionization efficiency | Excellent, high organic content enhances ESI-MS sensitivity[1] |

Protocol 1: RP-HPLC Method for Quantification

This protocol provides a robust starting point for the method development of Bis(5-nitropyridin-2-YL)sulfane analysis.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 20% B

-

2-10 min: 20% to 80% B

-

10-12 min: 80% B

-

12.1-15 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm and 330 nm. The pyridine ring has a strong absorbance around 254 nm, while the nitropyridine structure suggests absorbance at longer wavelengths.[2][3][4]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the detector. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While the thermal stability of Bis(5-nitropyridin-2-YL)sulfane would need to be experimentally verified, GC-MS, particularly with a sulfur-specific detector, can offer high sensitivity and structural information.

Causality Behind Method Selection:

-

Volatility: The applicability of GC-MS is contingent on the volatility of the analyte. Derivatization may be necessary to increase volatility and thermal stability.

-

Sulfur-Specific Detection: A Sulfur Chemiluminescence Detector (SCD) can be used in parallel with or instead of a mass spectrometer to provide highly selective detection of sulfur-containing compounds, which is invaluable for complex matrices.[5][6] A detector splitting system can allow for simultaneous analysis by both MS and SCD.[7]

Protocol 2: GC-MS with Sulfur Chemiluminescence Detection (SCD)

This protocol is a starting point and assumes the compound has sufficient thermal stability.

-

GC System: Agilent 8890 GC or equivalent.

-

Column: Agilent J&W DB-Sulfur SCD column or equivalent.[6]

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 min.

-

Ramp: 15 °C/min to 280 °C, hold for 5 min.

-

-

Inlet: Splitless mode at 250 °C.

-

Detectors:

-

Mass Spectrometer (MS): Transfer line at 280 °C, ion source at 230 °C. Scan range 50-500 m/z.

-

Sulfur Chemiluminescence Detector (SCD): Agilent 8355 SCD or equivalent.[6]

-

-

Sample Preparation: The sample should be dissolved in a volatile organic solvent like dichloromethane or acetone.

Spectroscopic Methods for Identification and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of Bis(5-nitropyridin-2-YL)sulfane.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantification of compounds with chromophores. The nitropyridine moieties in Bis(5-nitropyridin-2-YL)sulfane are strong chromophores.

Causality Behind Method Selection:

-

The pyridine ring exhibits strong absorbance around 254 nm.[3][4]

-

The presence of the nitro group on the pyridine ring is expected to cause a bathochromic (red) shift, with absorbance in the 330-355 nm region.[2] This provides a region for selective detection with fewer interferences.

Protocol 3: UV-Vis Spectroscopic Quantification

-

Instrument: A calibrated UV-Vis spectrophotometer.

-

Solvent: A UV-transparent solvent such as methanol, ethanol, or acetonitrile.

-

Procedure:

-

Prepare a stock solution of Bis(5-nitropyridin-2-YL)sulfane of known concentration.

-

Create a series of dilutions to generate a calibration curve.

-

Scan the absorbance of a mid-range standard from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Expect maxima around 254 nm and in the 330-355 nm range.[2][3][4]

-

Measure the absorbance of all standards and the unknown sample at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample using linear regression.

-

dot

Caption: General workflow for the analysis of Bis(5-nitropyridin-2-YL)sulfane.

Electrochemical Methods for Sensitive Detection

The presence of electrochemically active nitro groups makes Bis(5-nitropyridin-2-YL)sulfane an excellent candidate for detection by electrochemical methods.[8] These techniques can offer high sensitivity and are amenable to the development of portable sensors.

Causality Behind Method Selection:

-

Nitroaromatic compounds undergo electrochemical reduction, which can be measured using techniques like cyclic voltammetry or differential pulse voltammetry.[9]

-

The reduction of the nitro group to a hydroxylamine or amine is a well-characterized process that produces a distinct electrochemical signal.

-

Electrochemical methods can be very sensitive, with detection limits in the nanomolar range being achievable.[10]